Octreotide trifluoroacetate salt (Dimer, Antiparallel)

Peptide impurity profiling Disulfide topology Regulatory reference standards

Octreotide trifluoroacetate salt (Dimer, Antiparallel), CAS 1926163-78-1, is a synthetic homodimeric peptide in which two octreotide monomers are covalently linked via two interchain disulfide bonds in an antiparallel orientation (Cys²A–Cys⁷B / Cys⁷A–Cys²B). It is formally classified as a process-related impurity of the somatostatin analog octreotide and is recognized as a distinct compendial reference material by the United States Pharmacopeia (USP) under the name Anti-Parallel Dimer-Octreotide.

Molecular Formula C100H133F3N20O22S4
Molecular Weight 2152.5 g/mol
CAS No. 1926163-78-1
Cat. No. B6295674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctreotide trifluoroacetate salt (Dimer, Antiparallel)
CAS1926163-78-1
Molecular FormulaC100H133F3N20O22S4
Molecular Weight2152.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)110-76(46-64-48-104-70-36-20-18-34-66(64)70)92(132)106-72(38-22-24-40-100)88(128)118-84(58(4)124)98(138)116-82(96(136)112-78(50-120)56(2)122)54-142-140-52-80(114-86(126)68(102)42-60-27-11-6-12-28-60)94(134)108-74(44-62-31-15-8-16-32-62)90(130)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,130)(H,110,129)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79-,80+,81+,82+,83+,84+;/m1./s1
InChIKeyKMCKZYFPLRFRPK-WGTYXJJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octreotide Trifluoroacetate Salt (Dimer, Antiparallel) CAS 1926163-78-1: Defined Impurity Reference Standard for Peptide Quality Control


Octreotide trifluoroacetate salt (Dimer, Antiparallel), CAS 1926163-78-1, is a synthetic homodimeric peptide in which two octreotide monomers are covalently linked via two interchain disulfide bonds in an antiparallel orientation (Cys²A–Cys⁷B / Cys⁷A–Cys²B) . It is formally classified as a process-related impurity of the somatostatin analog octreotide and is recognized as a distinct compendial reference material by the United States Pharmacopeia (USP) under the name Anti-Parallel Dimer-Octreotide . The free-base dimer has molecular formula C₉₈H₁₃₂N₂₀O₂₀S₄ and a molecular weight of 2038.51 Da; the trifluoroacetate salt form carries additional TFA counterions . This compound is supplied as a highly characterized analytical reference standard for use in method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDA) and commercial octreotide production .

Why the Antiparallel Octreotide Dimer Cannot Be Substituted by the Parallel Dimer or Monomeric Octreotide in Regulated Analytical Workflows


The antiparallel dimer (CAS 1926163-78-1) and the parallel dimer (CAS 1926163-80-5) are topological isomers: they share identical molecular formula (C₉₈H₁₃₂N₂₀O₂₀S₄) and monoisotopic mass (2038.51 Da) but differ in disulfide bond connectivity [1]. In the antiparallel isomer, disulfide bridges connect Cys² of chain A to Cys⁷ of chain B, and Cys⁷ of chain A to Cys² of chain B; in the parallel isomer, bridges connect Cys²A–Cys²B and Cys⁷A–Cys⁷B [2]. These distinct connectivities produce different conformational ensembles—antiparallel dimers adopt extended structures while parallel dimers favor folded conformations [3]—yielding different chromatographic retention behavior, distinct mass spectrometric fragmentation patterns, and potentially different receptor recognition profiles [4]. In a regulatory context, the USP explicitly lists Anti-Parallel Dimer-Octreotide and Parallel Dimer-Octreotide as separate impurity Analytical Reference Materials (ARMs), each requiring independent qualification and acceptance criteria in ANDA submissions . Substituting one for the other compromises the traceability and validity of impurity profiling data.

Quantitative Differentiation Evidence for Octreotide Trifluoroacetate Salt (Dimer, Antiparallel) CAS 1926163-78-1


Disulfide Bond Topology: Antiparallel (2→7′/7→2′) vs. Parallel (2→2′/7→7′) Connectivity Defines Two Non-Interchangeable Isomers

The antiparallel dimer (CAS 1926163-78-1) is defined by interchain disulfide bonds between Cys² of chain A and Cys⁷ of chain B, plus Cys⁷ of chain A and Cys² of chain B, formally designated as cyclic (2→7′),(2′→7)-bis(disulfide) . The parallel dimer (CAS 1926163-80-5) instead has disulfide bonds between Cys²A–Cys²B and Cys⁷A–Cys⁷B, designated as cyclic (2→2′),(7→7′)-bis(disulfide) . Both isomers share identical molecular formula C₉₈H₁₃₂N₂₀O₂₀S₄ and molecular weight 2038.51 Da, making them isobaric species that cannot be distinguished by intact mass measurement alone and requiring chromatographic separation or tandem MS fragmentation for unambiguous identification [1].

Peptide impurity profiling Disulfide topology Regulatory reference standards

Conformational Ensemble Divergence: Antiparallel Dimers Adopt Extended Structures While Parallel Dimers Adopt Folded Conformations

In a definitive model study of bis-cystine cyclic peptide dimers characterized by circular dichroism (CD) and NMR spectroscopy, the antiparallel topological isomer was shown to populate predominantly extended backbone conformations, whereas the parallel isomer adopted mainly folded conformations [1]. Although both molecules are flexible, the ensemble of conformations available to each is clearly different, a conclusion confirmed by interchain NOE assignments using selective TOCSY-NOESY experiments and by molecular dynamics simulations without experimental constraints [1]. While this study was performed on a model bis-cystine peptide rather than octreotide specifically, the topological principles governing conformational preference are directly transferable because the disulfide connectivity pattern is the sole determinant of the isomer type [2]. Independent NMR analysis of octreotide monomer confirms that the octreotide sequence itself can access both β-sheet and partially helical conformations in equilibrium [3], implying that dimer topology superimposes an additional level of conformational constraint.

Peptide conformation Circular dichroism NMR spectroscopy Molecular dynamics

Dimeric Octreotide Constructs Exhibit Approximately 5-Fold Higher SSTR2 Binding Affinity Compared to Monomeric Counterparts

In competitive radioligand binding assays using AR42J rat pancreatic cancer cells expressing somatostatin receptor subtype 2 (SSTR2), the dimeric [Tyr³]octreotide conjugate HYNIC-TOC2 displayed an IC₅₀ of 0.74 ± 0.19 nM, compared with 3.74 ± 0.82 nM for the corresponding monomeric construct HYNIC-TOC, representing an approximately 5.1-fold enhancement in binding affinity [1]. A separate study of DOTA-conjugated multimeric [Tyr³]octreotide peptides reported IC₅₀ values of 1.32 nM (monomer), 2.45 nM (dimer), and 14.0 nM (tetramer) in the same AR42J cell assay, confirming that dimerization preserves high-affinity binding within approximately 2-fold of the monomer, while tetramerization substantially reduces affinity [2]. It should be noted that these data were obtained with chemically modified dimeric octreotide conjugates (HYNIC- or DOTA-chelator-bearing constructs), not the unmodified antiparallel dimer (CAS 1926163-78-1); therefore, the quantitative IC₅₀ values serve as cross-study comparable evidence for the multivalent binding advantage of dimeric octreotide architectures rather than direct binding data for the native antiparallel dimer .

Somatostatin receptor SSTR2 binding affinity Radioligand binding assay Multivalent ligand design

Dimeric Octreotide Constructs Demonstrate ~2.5-Fold Higher Tumor Uptake at 1 h and Sustained Retention vs. Monomeric Constructs In Vivo

In biodistribution studies using nude mice bearing subcutaneous AR42J tumors, ⁹⁹ᵐTc-labeled dimeric [Tyr³]octreotide (⁹⁹ᵐTc-HYNIC-TOC2) achieved tumor uptake of 13.31 ± 3.14 %ID/g at 1 h post-injection, compared with 5.32 ± 0.94 %ID/g for the monomeric ⁹⁹ᵐTc-HYNIC-TOC—a 2.5-fold increase [1]. At 4 h post-injection, dimeric uptake remained elevated at 12.05 ± 2.92 %ID/g versus 5.01 ± 1.15 %ID/g for the monomer, demonstrating sustained tumor retention [1]. In a separate study with ¹¹¹In-labeled DOTA-conjugated constructs, the dimeric [Tyr³]octreotide showed tumor retention of 25.3 ± 5.9 %ID/g at 2 h and 12.1 ± 1.3 %ID/g at 24 h, whereas the monomeric construct had 42.3 ± 2.8 %ID/g at 2 h but more rapid washout [2]. The enhanced tumor uptake of dimeric constructs is consistent with a multivalent binding mechanism that increases apparent affinity and residence time at the target tissue, a property directly relevant to understanding potential pharmacodynamic differences between monomeric octreotide API and dimeric impurities .

Tumor targeting Biodistribution SPECT imaging Multivalent radiotracers

USP Compendial Recognition: Anti-Parallel Dimer-Octreotide Is a Monographed Impurity Reference Material Distinct from the Parallel Dimer

The United States Pharmacopeia (USP) lists Anti-Parallel Dimer-Octreotide (CAS 1926163-78-1) as a discrete impurity Analytical Reference Material (ARM) under its Octreotide peptide standards family, separate from Parallel Dimer-Octreotide ARM (CAS 1926163-80-5) . The Anti-Parallel Dimer-Octreotide ARM is supplied as a 10 mg analytical reference material (USP Catalog No. 1477592) at a price point of $1,500.00, with molecular formula C₉₈H₁₃₂N₂₀O₂₀S₄ and is designated for use in analytical method development, method validation (AMV), quality control (QC) applications for ANDA, and commercial octreotide production . The Parallel Dimer-Octreotide ARM is separately cataloged as USP Catalog No. 1477591 at $1,200.00 per 10 mg . This explicit compendial differentiation confirms that regulatory authorities treat these two topological isomers as independently reportable, quantifiable, and controllable impurities requiring separate reference standards for validated analytical methods [1]. Commercial vendors additionally supply the antiparallel dimer with declared purity of >97% (HPLC) as a white powder, soluble in DMSO, with storage at -20°C or < -15°C .

USP reference standard Pharmaceutical impurity ANDA regulatory submission Chromatographic method validation

High-Value Application Scenarios for Octreotide Trifluoroacetate Salt (Dimer, Antiparallel) CAS 1926163-78-1


USP Compendial Reference Standard for ANDA/DMF Analytical Method Validation and Regulatory Submission

The primary industrial application of CAS 1926163-78-1 is as the Anti-Parallel Dimer-Octreotide Analytical Reference Material (ARM) for USP-compliant analytical method development and validation . In ANDA submissions for generic octreotide acetate injection, the antiparallel dimer must be chromatographically resolved from the octreotide API peak, the parallel dimer peak, and all other specified impurities. The USP reference standard (Catalog No. 1477592) provides the traceable, fully characterized physical specimen against which system suitability, specificity, linearity, accuracy, and precision parameters are established [1]. Failure to include this specific isomer in impurity profiling has been identified as a gap in ANDA submissions, as octreotide API from different manufacturers exhibit different impurity profiles that include dimeric species formed during synthesis and storage [2].

Multivalent Ligand Design and Receptor Binding Valency Studies

The antiparallel octreotide dimer serves as a structurally defined, covalent bivalent ligand for investigating multivalent binding effects at somatostatin receptors (SSTRs), particularly SSTR2 . Dimeric octreotide constructs have demonstrated approximately 5-fold enhanced SSTR2 binding affinity (IC₅₀ 0.74 nM) and 2.5-fold higher in vivo tumor uptake compared to monomeric counterparts [1][2]. By using the antiparallel dimer as a scaffold, researchers can systematically study how dimer geometry, linker length, and orientation influence receptor binding cooperativity, internalization kinetics, and downstream signaling bias—parameters critical for designing next-generation multivalent peptide therapeutics or tumor-targeted radiopharmaceuticals.

Forced Degradation and Peptide Stability Studies in Drug Product Development

Octreotide acetate formulations are susceptible to degradation under accelerated conditions of temperature, humidity, and light exposure, with dimerization being one of the documented degradation pathways . The antiparallel dimer reference standard enables quantitative monitoring of dimer formation kinetics in stability-indicating HPLC methods [1]. Its well-characterized disulfide topology and distinct chromatographic retention relative to the parallel dimer allow forced degradation study designs to distinguish between process-derived and degradation-derived dimer impurities, a critical distinction for establishing appropriate impurity acceptance criteria per ICH Q3B guidelines [2].

Conformational and Structural Biology Research on Disulfide-Rich Cyclic Peptides

The antiparallel octreotide dimer represents a defined topological isomer of a clinically important cyclic peptide, making it a valuable model system for studying the relationship between disulfide connectivity and three-dimensional structure . General bis-cystine peptide studies have established that antiparallel dimers adopt extended conformations while parallel dimers adopt folded conformations [1], and octreotide monomers are known to exist in equilibrium between β-sheet and partially helical structures [2]. Researchers investigating peptide conformational dynamics, disulfide bond isomerization kinetics, or the structural basis of peptide aggregation can use this compound as a homogeneous, commercially available standard with unequivocally defined disulfide topology.

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